molecular formula C20H17FN2O3 B290282 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone

2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone

Cat. No. B290282
M. Wt: 352.4 g/mol
InChI Key: MJUQJYRKXWHYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone, also known as AQ4N, is a naphthoquinone derivative that has been extensively studied for its potential use as an anti-cancer drug. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone is a prodrug that is activated by hypoxia, which is a common characteristic of many solid tumors. Under hypoxic conditions, 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone is reduced to its active form, which generates reactive oxygen species (ROS) that cause DNA damage and cell death. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes angiogenesis. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has also been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a protein that is upregulated under hypoxic conditions and promotes tumor growth and survival.

Advantages and Limitations for Lab Experiments

2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical models. However, 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has some limitations, such as its low solubility in water and its potential toxicity to normal cells. These limitations can be overcome by using appropriate formulations and dosages.

Future Directions

There are several future directions for 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone research. One direction is to investigate its potential use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies. Another direction is to develop new formulations of 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone that improve its solubility and bioavailability. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone could also be investigated for its potential use in other diseases that are characterized by hypoxia, such as cardiovascular disease or ischemic stroke. Finally, 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone could be studied for its potential use in imaging hypoxic tumors, which would allow for better diagnosis and treatment planning.

Synthesis Methods

2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone can be synthesized by reacting 2-nitro-1,4-naphthoquinone with 4-fluoroaniline and 4-morpholine in the presence of a reducing agent such as sodium dithionite. This reaction leads to the formation of 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone with a yield of around 60-70%. The purity of 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone can be increased by recrystallization or column chromatography.

Scientific Research Applications

2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential use as an anti-cancer drug. It has shown promising results in preclinical studies, particularly in combination with radiation therapy or chemotherapy. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been shown to sensitize cancer cells to radiation therapy and reduce tumor growth in animal models. It has also been investigated for its potential use in hypoxic tumors, which are resistant to conventional therapies.

properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione

InChI

InChI=1S/C20H17FN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2

InChI Key

MJUQJYRKXWHYHO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.